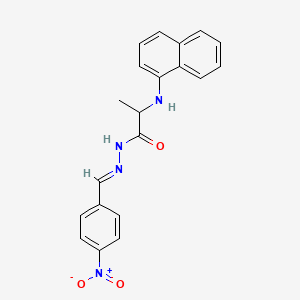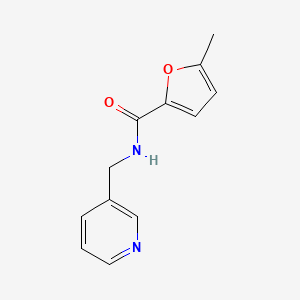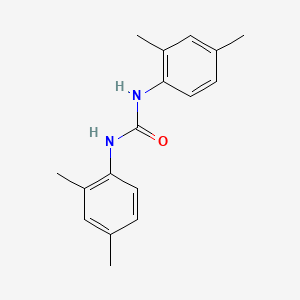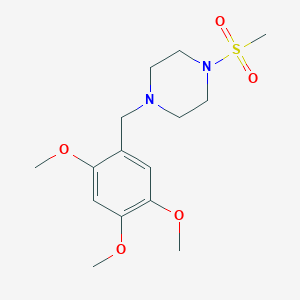![molecular formula C17H18N2OS B5850707 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide CAS No. 6591-96-4](/img/structure/B5850707.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DAPH, is a chemical compound that has been extensively studied for its diverse applications in scientific research. DAPH belongs to the class of thiol-containing compounds, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
DAPH has been extensively studied for its diverse applications in scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. DAPH has also been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, DAPH has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of DAPH is not fully understood, but it is believed to involve the modulation of various signaling pathways. DAPH has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. DAPH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DAPH has been found to modulate the expression of various genes involved in cellular proliferation and differentiation.
Biochemical and Physiological Effects:
DAPH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. DAPH has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, DAPH has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DAPH has also been found to exhibit potent biological activities at low concentrations, making it a cost-effective research tool. However, DAPH has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, DAPH has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well characterized.
Direcciones Futuras
There are several future directions for research on DAPH. One area of research is the development of new DAPH derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of DAPH in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of DAPH and its interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of DAPH involves the reaction of 2,5-dimethylaniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting intermediate is then treated with phenylhydrazine to yield DAPH. The purity of DAPH can be increased by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-13(2)15(10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLLSCLEKFWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984389 |
Source


|
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
CAS RN |
6591-96-4 |
Source


|
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)



![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
